molecular formula C16H13ClO2S B031653 3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene CAS No. 103597-06-4

3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene

Cat. No.: B031653
CAS No.: 103597-06-4
M. Wt: 304.8 g/mol
InChI Key: FGWOVHJKUHVFPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene is a synthetic organic compound belonging to the class of benzothiophenes. It is characterized by the presence of a chlorine atom at the third position, a methoxy group at the sixth position, and a 4-methoxyphenyl group at the second position of the benzo[b]thiophene core. This compound is an intermediate in the synthesis of nonsteroidal, selective estrogen receptor modulators, such as Raloxifene.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate benzothiophene derivative.

    Methoxylation: The methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

    Coupling Reaction: The 4-methoxyphenyl group is introduced through a coupling reaction, often employing Suzuki-Miyaura coupling conditions with palladium catalysts and boronic acids.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like tetrahydrofuran or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiophenes, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies related to estrogen receptor modulation and its effects on cellular processes.

    Medicine: It is an intermediate in the synthesis of selective estrogen receptor modulators, which are used in the treatment of osteoporosis and breast cancer.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene involves its interaction with estrogen receptors. As an intermediate in the synthesis of selective estrogen receptor modulators, it contributes to the modulation of estrogen receptor activity. This modulation affects various molecular targets and pathways, including the regulation of gene expression and cellular proliferation.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene: Lacks the chlorine atom at the third position.

    3-Chloro-2-(4-methoxyphenyl)benzo[b]thiophene: Lacks the methoxy group at the sixth position.

Uniqueness

3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of both chlorine and methoxy groups enhances its reactivity and potential for further functionalization, making it a valuable intermediate in pharmaceutical synthesis.

Properties

IUPAC Name

3-chloro-6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO2S/c1-18-11-5-3-10(4-6-11)16-15(17)13-8-7-12(19-2)9-14(13)20-16/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWOVHJKUHVFPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
Reactant of Route 2
3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
Reactant of Route 3
Reactant of Route 3
3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
Reactant of Route 4
Reactant of Route 4
3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
Reactant of Route 5
Reactant of Route 5
3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
Reactant of Route 6
Reactant of Route 6
3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.